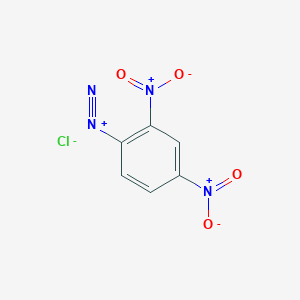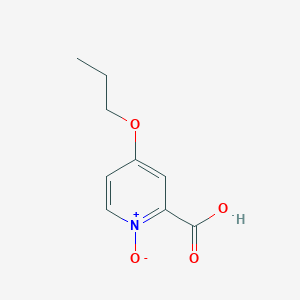![molecular formula C11F20 B14452726 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane CAS No. 75108-51-9](/img/structure/B14452726.png)
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms and a bicyclic framework, makes it an interesting subject of study in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions. Common reagents used in the synthesis include elemental fluorine, hydrogen fluoride, and various fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to various hydrogenated or oxygenated products.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: The compound’s stability and reactivity are explored for potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include binding to active sites, altering protein conformation, or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorodecalin: Another highly fluorinated bicyclic compound with similar stability and chemical resistance.
Perfluorooctane: A linear fluorinated compound with applications in materials science and medicine.
Perfluorocyclohexane: A cyclic fluorinated compound used in similar applications as 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane.
Uniqueness
This compound stands out due to its specific arrangement of fluorine atoms and bicyclic structure, which imparts unique chemical and physical properties. Its high degree of fluorination provides exceptional stability, chemical resistance, and potential for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
75108-51-9 |
|---|---|
Molekularformel |
C11F20 |
Molekulargewicht |
512.08 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,6,7,7,8,8,9,9-tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11F20/c12-2(11(29,30)31)1(10(26,27)28)4(14,15)3(13,7(20,21)6(2,18)19)8(22,23)9(24,25)5(1,16)17 |
InChI-Schlüssel |
PCHPLYQGVZMJRW-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(C(C(C(C1(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)






![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)



![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
